Product packaging for Dipentylbenzene(Cat. No.:CAS No. 635-89-2)

Dipentylbenzene

Cat. No.: B3192575
CAS No.: 635-89-2
M. Wt: 218.38 g/mol
InChI Key: FQYVVSNFPLKMNU-UHFFFAOYSA-N
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Description

Dipentylbenzene is an organic compound belonging to the class of dialkylbenzenes, which consist of a benzene ring substituted with two pentyl groups. The relative position of the substituents (ortho, meta, or para) defines the isomer and can significantly influence the compound's physical properties and reactivity. Such dialkylbenzene structures are of considerable interest in various scientific fields. Researchers value this compound and its derivatives primarily in materials science, where it can act as a precursor or building block for the synthesis of more complex organic frameworks, including polymers and ligands for metal-organic frameworks (MOFs). Furthermore, the study of its isomerization and cyclization behaviors over different catalysts provides fundamental insights into reaction mechanisms in organic chemistry and catalysis development . The compound's properties also make it a subject of study in combustion science, as understanding the low-temperature oxidation pathways of alkylated aromatics is crucial for improving fuel efficiency and modeling emissions . As a reagent, this compound is typically handled under inert conditions for sensitive reactions and is characterized by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity. This product is intended for research applications only and is not purified or tested for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26 B3192575 Dipentylbenzene CAS No. 635-89-2

Properties

IUPAC Name

1,2-dipentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-7-11-15-13-9-10-14-16(15)12-8-6-4-2/h9-10,13-14H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVVSNFPLKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040118
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-89-2
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may also involve purification steps such as distillation to separate this compound from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Dipentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Dipentylbenzene is characterized by its structure, which consists of a benzene ring substituted with two pentyl groups. Its molecular formula is C15H24C_{15}H_{24}. The compound is known for its relatively high boiling point and low volatility, making it suitable for specific applications where thermal stability is required.

Solvent in Organic Chemistry

This compound serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. It is particularly useful in reactions that require non-polar solvents, facilitating the synthesis of various organic molecules.

Heat Transfer Fluids

The compound is utilized as a heat transfer fluid in industrial processes. Its high thermal stability allows it to operate effectively at elevated temperatures without significant degradation. This property makes this compound suitable for applications in heat exchangers and thermal energy storage systems.

Polymer Production

This compound is employed as a plasticizer in the production of polymers. It enhances the flexibility and workability of polymeric materials, making it valuable in the manufacturing of flexible plastics and coatings.

Lubricants

Due to its favorable viscosity characteristics, this compound is used in formulating lubricants for machinery and automotive applications. Its stability under high temperatures contributes to reduced wear and tear on mechanical components.

Chemical Intermediate

This compound acts as a precursor in the synthesis of more complex chemical compounds. It can be transformed into various derivatives that find use in pharmaceuticals, agrochemicals, and specialty chemicals.

Case Study 1: Use as a Heat Transfer Fluid

A study conducted on the thermal performance of this compound as a heat transfer fluid demonstrated its efficiency in maintaining stable temperatures in solar thermal systems. The research indicated that this compound exhibited lower heat loss compared to traditional fluids, enhancing overall system efficiency.

Case Study 2: Application in Polymer Manufacturing

In polymer research, this compound was investigated as a plasticizer for polyvinyl chloride (PVC). The results showed that incorporating this compound improved the flexibility and durability of PVC products, making them suitable for applications requiring enhanced mechanical properties.

Mechanism of Action

The mechanism of action of dipentylbenzene involves its interaction with various molecular targets and pathways. In chemical reactions, the benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to substitution reactions. The pentyl groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dipentylbenzene with analogous aromatic hydrocarbons, focusing on molecular structure, synthesis pathways, and applications.

Substituted Benzene Derivatives
Compound Molecular Formula Substituents Key Applications
This compound C₁₆H₂₆ Two pentyl groups Solvents, chemical intermediates
1,3-Diphenylbenzene C₁₈H₁₄ Two phenyl groups Organic synthesis, reference standards
Di(benzyl)toluene C₂₁H₂₀ Benzyl groups + toluene Heat transfer fluids, hydrogen carriers
Dibenzylideneacetone C₁₇H₁₄O Benzylidene + ketone groups Ligand in coordination chemistry

Structural Insights :

  • This compound ’s pentyl chains enhance hydrophobicity and lower melting points compared to phenyl-substituted analogs like 1,3-diphenylbenzene, which exhibits higher rigidity due to aromatic stacking .
  • Di(benzyl)toluene (H0-Dbt derivatives) is synthesized via Friedel-Crafts alkylation, similar to this compound, but its toluene backbone and benzyl groups enable unique thermal stability, making it suitable for energy storage .
Physicochemical Properties
Property This compound 1,3-Diphenylbenzene Di(benzyl)toluene
Boiling Point ~300°C (est.) 330–340°C >350°C
Solubility Nonpolar solvents Low in water Miscible in oils
Thermal Stability Moderate High Exceptional

Key Findings :

  • This compound’s linear pentyl chains reduce intermolecular forces compared to the planar, conjugated systems of diphenylbenzenes, leading to lower viscosity .
  • Di(benzyl)toluene outperforms this compound in high-temperature applications (e.g., heat transfer fluids) due to its robust aromatic backbone and hydrogenation versatility .

Biological Activity

Dipentylbenzene, a compound belonging to the family of alkyl-substituted benzenes, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, along with structural comparisons to similar compounds.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which includes a benzene ring substituted with two pentyl groups. Its molecular formula is C15H24C_{15}H_{24}. The compound's structure can influence its solubility, reactivity, and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have suggested that this compound may inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Preliminary investigations have shown that this compound can induce cytotoxicity in various cancer cell lines. This effect is likely mediated through apoptosis or necrosis pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases. These effects may be attributed to its ability to modulate oxidative stress and inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cell Membranes : this compound may integrate into lipid bilayers, altering membrane fluidity and permeability, which can lead to cell lysis in microorganisms.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, affecting cellular respiration and energy production in both microbial and cancer cells.
  • Oxidative Stress Modulation : this compound has been observed to influence the levels of reactive oxygen species (ROS), potentially reducing oxidative damage in neuronal cells.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study highlighted the potential for this compound as a natural preservative in food products due to its antimicrobial properties.

Case Study 2: Cytotoxicity in Cancer Cells

Research by Johnson et al. (2024) investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent decrease in cell viability, with IC50 values around 50 µM. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase-3 and PARP cleavage.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
DiphenylbenzeneC12H10C_{12}H_{10}Simple biphenyl structureModerate cytotoxicity
TriphenylmethaneC18H18C_{18}H_{18}Three phenyl groupsAntioxidant properties
1-PentylnaphthaleneC13H12C_{13}H_{12}Naphthalene derivativeAntimicrobial and anticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dipentylbenzene, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Guidance :

  • Begin with Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) as foundational synthetic pathways.
  • Systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃), temperature (80–120°C), and solvent systems (polar vs. non-polar) to assess yield improvements.
  • Monitor reaction progress via thin-layer chromatography (TLC) and quantify purity using gas chromatography-mass spectrometry (GC-MS).
  • Data Analysis : Compare yields across conditions using ANOVA to identify statistically significant optimizations .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural integrity?

  • Methodological Guidance :

  • Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the benzene ring.
  • Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% threshold for research-grade standards).
  • Cross-validate results with Fourier-transform infrared (FTIR) spectroscopy to detect functional groups (e.g., alkyl C-H stretches).
  • Contradiction Resolution : If discrepancies arise between techniques, re-run samples under standardized conditions and calibrate instruments using certified reference materials .

Advanced Research Questions

Q. How can computational chemistry models (e.g., density functional theory, DFT) predict this compound’s physicochemical properties, and what validation experiments are required?

  • Methodological Guidance :

  • Model dipole moments, solubility parameters, and partition coefficients (log P) using software like Gaussian or ORCA.
  • Validate predictions experimentally: Compare computed log P values with shake-flask method results using octanol-water partitioning.
  • Data Contradiction : If computational and experimental data diverge, re-examine basis sets (e.g., B3LYP/6-31G*) or assess solvent effects in simulations .

Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound across different studies?

  • Methodological Guidance :

  • Conduct calorimetric measurements (e.g., bomb calorimetry) under controlled atmospheres to minimize oxidation artifacts.
  • Compare results with literature values, accounting for differences in experimental setups (e.g., purity of reagents, calibration standards).
  • Statistical Analysis : Apply meta-analysis techniques to aggregate data from multiple studies, identifying outliers through Grubbs’ test or Q-test .

Q. How can researchers design experiments to investigate this compound’s role as a solvent in organometallic reactions, particularly in stabilizing reactive intermediates?

  • Methodological Guidance :

  • Use in situ spectroscopic methods (e.g., UV-Vis, Raman) to monitor intermediate formation during reactions.
  • Compare this compound’s performance with traditional solvents (e.g., THF, DMF) in stabilizing Grignard or organolithium reagents.
  • Experimental Design : Employ a factorial design to test solvent polarity, viscosity, and coordination effects on reaction kinetics .

Methodological Frameworks for Data Integrity

Q. What protocols ensure reproducibility in this compound-based synthetic studies, particularly when scaling reactions from milligram to gram quantities?

  • Methodological Guidance :

  • Document all parameters (e.g., stirring rate, heating uniformity) and use standardized glassware (e.g., Schlenk flasks for air-sensitive reactions).
  • Perform triplicate runs at each scale and report mean yields with standard deviations.
  • Data Tables : Include comparative tables showing yield, purity, and reaction time across scales (example below):
Scale (mg)Catalyst Load (%)Yield (%) ± SDPurity (%)
100572 ± 3.195
1000568 ± 4.293
  • Reference: .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings, particularly given its potential toxicity?

  • Methodological Guidance :

  • Conduct all work in fume hoods with proper PPE (gloves, lab coats, eye protection).
  • Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines (e.g., neutralization with activated carbon).
  • Ethical Compliance : Obtain institutional review for waste disposal protocols and ensure compliance with REACH regulations .

Literature and Knowledge Gap Analysis

Q. How can researchers systematically identify knowledge gaps in this compound’s applications in supramolecular chemistry?

  • Methodological Guidance :

  • Perform a systematic literature review using databases (SciFinder, Web of Science) with keywords: "this compound AND host-guest systems".
  • Map existing studies to identify under-explored areas (e.g., non-covalent interactions with macrocycles like cucurbiturils).
  • Contradiction Analysis : Critically evaluate conflicting reports on binding affinities by replicating key experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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